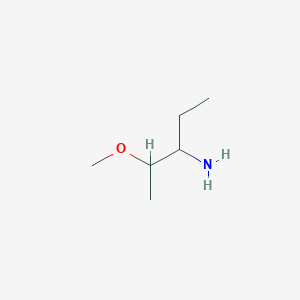

2-Methoxypentan-3-amine

Description

Significance of Chiral Amines and Ethers in Stereoselective Synthesis

Chiral amines are of paramount importance in the field of stereoselective synthesis. They are integral components of a vast number of pharmaceutical drugs and natural products. smolecule.com The ability of chiral amines to influence the stereochemical outcome of a reaction makes them invaluable as chiral auxiliaries, catalysts, and synthons. fishersci.com For instance, they are widely used in enantioselective deprotonation reactions and for the resolution of racemic mixtures of acidic compounds. The synthesis of enantiomerically pure α-amino acids and their derivatives, crucial for many antibacterial and cardiovascular drugs, often relies on methodologies involving chiral amines.

Similarly, chiral ethers are significant structural features in many biologically active molecules and are key intermediates in their synthesis. beilstein-journals.org The stereoselective synthesis of cyclic ethers, for example, is a critical step in the production of natural products like polyether antibiotics and acetogenins. evitachem.com The ether functional group, while generally less reactive than an amine, can play a crucial role in directing the stereochemical course of reactions at neighboring centers and can influence the conformation of a molecule, thereby affecting its biological activity. The stereoselective amination of chiral benzylic ethers, for instance, has been developed as a method for the synthesis of potent antidepressants. google.comnih.gov

Academic Context and Research Significance of 2-Methoxypentan-3-amine as a Synthetic Intermediate

The academic and research significance of this compound lies in its potential as a bifunctional chiral intermediate. The presence of both a primary amine and an ether group on a chiral backbone offers multiple avenues for its application in the synthesis of more complex molecules. The amine group can serve as a nucleophile or be transformed into a wide array of other functional groups, while the methoxy (B1213986) group can influence the reactivity and selectivity of these transformations through steric and electronic effects.

Given its classification as a bulk drug intermediate, it is likely utilized in proprietary industrial processes for the synthesis of active pharmaceutical ingredients (APIs). While specific examples are not prevalent in peer-reviewed journals, its structural similarity to intermediates used in the synthesis of compounds like tapentadol (B1681240) suggests its potential utility in the preparation of analogous pain management drugs or other central nervous system agents. google.comgoogle.com

The compound's value as a research tool would be in the exploration of new synthetic methodologies where the interplay between the amine and ether functionalities can be exploited to achieve high levels of stereocontrol. For example, it could be investigated as a chiral ligand for asymmetric catalysis or as a precursor for the synthesis of novel chiral auxiliaries.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H15NO | echemi.comnih.gov |

| Molecular Weight | 117.19 g/mol | echemi.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 953727-76-9 | echemi.comnih.gov |

| Boiling Point | 144.784 °C at 760 mmHg | echemi.com |

| Density | 0.847 g/cm³ | echemi.com |

| Flash Point | 36.041 °C | echemi.com |

| Refractive Index | 1.42 | echemi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

953727-76-9 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

2-methoxypentan-3-amine |

InChI |

InChI=1S/C6H15NO/c1-4-6(7)5(2)8-3/h5-6H,4,7H2,1-3H3 |

InChI Key |

AUEYFDBDVYGKEF-UHFFFAOYSA-N |

SMILES |

CCC(C(C)OC)N |

Canonical SMILES |

CCC(C(C)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxypentan 3 Amine

Racemic Synthesis Approaches to 2-Methoxypentan-3-amine

The preparation of a racemic mixture of this compound, containing both possible stereoisomers in equal amounts, can be approached through either linear or convergent strategies. These methods prioritize the formation of the correct constitutional isomer without control over the stereochemistry at the C2 and C3 positions.

Multi-Step Linear Syntheses of this compound

A multi-step linear synthesis would involve the sequential modification of a readily available starting material. A hypothetical linear synthesis of this compound could commence from 3-pentanone (B124093).

One potential pathway involves the α-hydroxylation of 3-pentanone to produce 2-hydroxy-3-pentanone. This intermediate can then be O-methylated to yield 2-methoxypentan-3-one (B188329). The final step would be a reductive amination of the ketone functionality to introduce the amine group, yielding the target this compound. Reductive amination is a robust and widely used transformation in organic synthesis. It typically involves the reaction of a ketone with ammonia (B1221849) in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation. The tolerance of methoxy (B1213986) groups in such reactions is well-documented, making this a feasible approach. rsc.orgnih.govrsc.org

Table 1: Illustrative Linear Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | α-Hydroxylation | 3-Pentanone | m-CPBA, base | 2-Hydroxy-3-pentanone |

| 2 | O-Methylation | 2-Hydroxy-3-pentanone | Methyl iodide, NaH | 2-Methoxypentan-3-one |

| 3 | Reductive Amination | 2-Methoxypentan-3-one | NH₃, H₂, Raney Ni | This compound |

This table is for illustrative purposes as specific literature for this exact sequence is not available.

Convergent Synthetic Strategies for this compound

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a later step. This approach can be more efficient for complex molecules. For this compound, a convergent strategy could involve the coupling of a C3 fragment containing the amine group with a C2 fragment bearing the methoxy group.

For instance, one could envision the synthesis of a suitable organometallic reagent derived from 2-methoxypropane, which is then added to an imine derived from propanal. Alternatively, a more plausible route would involve the synthesis of 3-aminopentan-2-ol (B1330143) as a key intermediate. This amino alcohol could then be selectively O-methylated at the C2 position. The synthesis of 3-aminopentan-2-ol itself can be achieved through various methods, including the addition of an ethyl nucleophile to an appropriate 2-aminopropanal derivative.

Table 2: Illustrative Convergent Synthesis of this compound

| Fragment A Synthesis | Fragment B Synthesis | Coupling Reaction |

| Starting Material: Propionaldehyde | Starting Material: 2-Bromopropane | Reaction: Alkylation |

| Intermediate: N-protected 3-aminopropanal | Intermediate: Isopropylmagnesium bromide | Key Reagents: NaH, Methyl iodide |

| Product: 3-Aminopentan-2-ol | Final Product: this compound |

This table is for illustrative purposes as specific literature for this exact sequence is not available.

Stereoselective Synthesis of this compound

The synthesis of a single enantiomer or a diastereomerically enriched sample of this compound requires stereoselective methods. These approaches are crucial for applications where the biological activity is dependent on a specific stereoisomer.

Chiral Pool Approaches to Enantiopure this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. uvic.caresearchgate.netslideshare.netbaranlab.orgresearchgate.net Amino acids are a common source of chirality for the synthesis of complex molecules. For the synthesis of enantiopure this compound, a plausible starting material from the chiral pool would be an enantiomerically pure amino acid such as L-alanine or L-threonine.

For example, starting from L-alanine, the carboxylic acid could be converted to a ketone, and the ethyl group could be introduced via an organometallic addition. Subsequent reduction of a carbonyl group and methylation of the resulting alcohol would need to be performed with high stereocontrol. A more direct approach might involve starting with L-threonine, which already possesses the required (2S,3R) stereochemistry in its backbone. The carboxylic acid could be reduced to a methyl group, and the hydroxyl group at C3 could be deoxygenated, followed by methylation of the C2 hydroxyl group. However, these transformations would require multiple steps and careful protection-deprotection strategies to avoid racemization.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful and efficient method for the enantioselective synthesis of chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A highly promising route to enantiopure this compound would be through the asymmetric hydrogenation of a suitable prochiral precursor. The key precursor for this transformation would be 2-methoxypentan-3-one. Asymmetric hydrogenation of α-alkoxy ketones has been shown to proceed with high enantioselectivity using chiral ruthenium or rhodium catalysts. nih.gov

The hydrogenation of racemic 2-methoxypropiophenone has been reported to give a nearly equimolar mixture of syn and anti products, indicating that the stereocenter bearing the methoxy group can influence the stereochemical outcome of the ketone reduction. nih.gov For the synthesis of a specific diastereomer of this compound, a dynamic kinetic resolution involving the asymmetric hydrogenation of racemic 2-methoxypentan-3-one could be envisioned. In this process, a chiral catalyst would selectively hydrogenate one enantiomer of the ketone while the other enantiomer undergoes in-situ racemization, theoretically allowing for a 100% yield of a single diastereomer of the corresponding alcohol. This alcohol can then be converted to the amine with retention of stereochemistry.

Alternatively, the asymmetric reductive amination of 2-methoxypentan-3-one, using a chiral catalyst and a nitrogen source, could directly provide enantiomerically enriched this compound. While less common than the asymmetric hydrogenation of ketones, methods for asymmetric reductive amination are continually being developed.

Table 3: Research Findings on Asymmetric Hydrogenation of α-Methoxy Ketones

| Catalyst | Substrate | Product Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| (S)-TolBINAP/(R)-DMAPEN–Ru | Racemic benzoin (B196080) methyl ether | 3:97 | 98% | nih.gov |

| (S)-TolBINAP/(R)-DMAPEN–Ru | Racemic 2-methoxypropiophenone | 57:43 | Not Reported | nih.gov |

This table presents data for analogous compounds to illustrate the potential of the methodology.

Organocatalytic Asymmetric Amination Strategies

Organocatalytic asymmetric amination represents a powerful tool for the direct introduction of a nitrogen-containing functional group into a prochiral substrate, avoiding the use of potentially toxic and expensive metal catalysts. In the context of this compound synthesis, a plausible strategy involves the asymmetric amination of the corresponding ketone, 2-methoxypentan-3-one.

A key approach would be the use of a chiral phosphoric acid (CPA) or a chiral primary amine catalyst. For instance, a CPA-catalyzed direct asymmetric reductive amination of 2-methoxypentan-3-one could be envisioned. In this scenario, the CPA would activate the imine intermediate formed in situ from the ketone and an ammonia source (e.g., an ammonium (B1175870) salt), rendering it susceptible to enantioselective reduction by a mild reducing agent like a Hantzsch ester. The stereochemical outcome would be dictated by the chiral environment created by the catalyst.

Alternatively, a primary amine catalyst, such as a derivative of a natural amino acid, could be employed in a transamination-type reaction. This would involve the reaction of 2-methoxypentan-3-one with the chiral amine catalyst to form a chiral imine, which would then be aminated by an external amine source, followed by hydrolysis to release the chiral product and regenerate the catalyst.

| Catalyst Type | Proposed Reducing Agent/Amine Source | Anticipated Selectivity |

| Chiral Phosphoric Acid (CPA) | Hantzsch Ester / Ammonium Acetate | High Enantioselectivity |

| Chiral Primary Amine | Benzylamine / Hydroxylamine | Moderate to High Enantioselectivity |

Diastereoselective Synthesis of this compound Precursors

Given that this compound possesses two stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective synthesis of a suitable precursor, which can then be converted to the target amine, is a common and effective strategy.

One such approach involves the diastereoselective addition of a nucleophile to a chiral α-alkoxy imine or a related derivative. For example, starting from a chiral α-methoxy aldehyde, condensation with a suitable amine would generate a chiral imine. The subsequent addition of an organometallic reagent (e.g., an ethyl Grignard reagent or ethyllithium) could proceed with high diastereoselectivity, influenced by the existing stereocenter and potentially guided by chelation control with a Lewis acid. The resulting diastereomerically enriched amino alcohol precursor could then be further elaborated to this compound.

Another strategy could involve a substrate-controlled aldol (B89426) reaction of a chiral enolate derived from a propionate (B1217596) equivalent with a methoxyacetaldehyde (B81698) derivative. The stereochemical outcome of the aldol addition would be governed by the geometry of the enolate and the facial selectivity of the aldehyde. Subsequent functional group manipulations, including conversion of the hydroxyl group to an amine, would yield the desired product.

| Strategy | Key Precursor | Critical Reaction | Anticipated Diastereomeric Ratio (d.r.) |

| Nucleophilic Addition | Chiral α-methoxy imine | Grignard or Organolithium Addition | >90:10 |

| Aldol Reaction | Chiral propionate equivalent | Boron-mediated Aldol Reaction | >95:5 |

Enzymatic Resolution and Biocatalytic Pathways to Enantiopure this compound

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of enantiopure amines. Two primary biocatalytic strategies could be employed for the synthesis of this compound: enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Enzymatic Kinetic Resolution: A racemic mixture of this compound could be resolved using a lipase (B570770), such as Candida antarctica lipase B (CALB), in a process called enzymatic kinetic resolution. researchgate.netresearchgate.net The enzyme would selectively acylate one enantiomer of the amine with an acyl donor (e.g., ethyl acetate), leaving the other enantiomer unreacted. The resulting acylated amine and the unreacted amine could then be separated by standard chromatographic techniques. This method can provide access to both enantiomers of the target compound with high enantiomeric excess. researchgate.netresearchgate.net

Biocatalytic Asymmetric Synthesis: A more direct and atom-economical approach is the use of transaminases (TAs) or amine dehydrogenases (AmDHs) for the asymmetric amination of 2-methoxypentan-3-one. rsc.org A suitable TA, often engineered for a specific substrate, could catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone, producing the desired enantiomer of this compound with high stereoselectivity. rsc.org Similarly, an AmDH could be used for the reductive amination of the ketone using ammonia and a nicotinamide (B372718) cofactor. acs.org

| Biocatalytic Method | Enzyme Class | Substrate | Expected Outcome |

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic this compound | One enantiomer as amine, one as amide; high ee |

| Asymmetric Synthesis | Transaminase (TA) | 2-Methoxypentan-3-one | Single enantiomer of the amine; high ee and conversion |

| Asymmetric Synthesis | Amine Dehydrogenase (AmDH) | 2-Methoxypentan-3-one | Single enantiomer of the amine; high ee and conversion |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. Key considerations for the synthesis of this compound include atom economy, reaction efficiency, solvent selection, and waste minimization.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate stoichiometric byproducts, like eliminations and substitutions using protecting groups.

The following table provides a hypothetical comparison of the atom economy for different synthetic approaches.

| Synthetic Approach | Key Transformation | Theoretical Atom Economy (%) | Notes |

| Organocatalytic Reductive Amination | Ketone + NH₃ + H₂ → Amine + H₂O | High (approx. 85-90%) | Assumes a catalytic process with a simple reducing agent. |

| Diastereoselective Synthesis via Grignard | Aldehyde + Amine → Imine; Imine + EtMgBr → Precursor | Moderate (approx. 60-70%) | Includes formation and reaction of the Grignard reagent, and subsequent functional group interconversions. |

| Enzymatic Resolution | Racemic Amine + Acyl Donor → Acylated Amine + Unreacted Amine | Low (max 50% yield of desired enantiomer) | The other enantiomer is considered a byproduct unless it can be racemized and recycled. |

Sustainable Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a synthetic process, as solvents often constitute the largest portion of the waste generated. nih.gov Traditional volatile organic compounds (VOCs) such as dichloromethane (B109758) and tetrahydrofuran (B95107) are being replaced by greener alternatives. nih.govrsc.org

For the synthesis of this compound, several sustainable solvent options could be considered. Water is the most environmentally benign solvent, and biocatalytic reactions are often performed in aqueous media. researchgate.netnih.gov Other green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that are often biodegradable and have low volatility. nih.govmdpi.com

Waste minimization can be achieved by using catalytic methods (organocatalysis and biocatalysis) which reduce the amount of stoichiometric reagents and byproducts. Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, can significantly reduce solvent usage and waste generation. rsc.org

| Solvent Type | Examples | Applicability to this compound Synthesis | Advantages |

| Aqueous Media | Water, Buffer solutions | Enzymatic resolutions and asymmetric aminations. | Non-toxic, non-flammable, readily available. researchgate.netnih.gov |

| Bio-derived Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Organocatalytic and diastereoselective reactions. | Renewable feedstock, lower toxicity than traditional solvents. nih.gov |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea, Choline chloride/glycerol | Amination reactions, potentially as both solvent and catalyst. | Low volatility, tunable properties, often biodegradable. mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 2 Methoxypentan 3 Amine

Nucleophilic Reactivity of the Amine Moiety in 2-Methoxypentan-3-amine

The primary amine group in this compound is expected to be the main center of reactivity, acting as a nucleophile due to the lone pair of electrons on the nitrogen atom.

Acylation and Alkylation Reactions

The amine functionality should readily undergo acylation and alkylation reactions.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound is predicted to form N-acylated products. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.comlibretexts.org The use of a base is often employed to neutralize the acidic byproduct (e.g., HCl). youtube.com For instance, the reaction with acetyl chloride would yield N-(2-methoxypentan-3-yl)acetamide.

Alkylation: Alkylation of the amine group with alkyl halides is also anticipated. vaia.com However, this reaction can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone followed by reduction, is a more controlled method for synthesizing N-alkylated amines. smolecule.com

A summary of expected acylation and alkylation reactions is presented in Table 1.

Table 1: Predicted Acylation and Alkylation Reactions of this compound

| Reaction Type | Reagent Example | Predicted Product | General Conditions |

| Acylation | Acetyl chloride | N-(2-methoxypentan-3-yl)acetamide | Presence of a non-nucleophilic base (e.g., pyridine) |

| Acylation | Acetic anhydride | N-(2-methoxypentan-3-yl)acetamide | Often requires heating or a catalyst |

| Alkylation | Methyl iodide | Mixture of N-methyl, N,N-dimethyl, and quaternary ammonium (B1175870) salts | Typically performed in a suitable solvent |

| Reductive Amination | Acetone, followed by a reducing agent (e.g., NaBH₃CN) | N-isopropyl-2-methoxypentan-3-amine | Mildly acidic conditions for imine formation, followed by reduction |

Condensation and Imine Formation

The primary amine of this compound is expected to undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgacs.org The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine reactant, rendering it non-nucleophilic. libretexts.org

The steric hindrance around the amine group, due to the adjacent methyl and ethyl groups, might influence the rate of imine formation. mdpi.com The general mechanism for imine formation is outlined in multiple sources. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com An example of a predicted imine formation reaction is shown in Table 2.

Table 2: Predicted Imine Formation Reaction of this compound

| Reactant 1 | Reactant 2 | Predicted Product | General Conditions |

| This compound | Benzaldehyde | N-(benzylidene)-2-methoxypentan-3-amine | Acid catalyst (e.g., p-toluenesulfonic acid), removal of water |

Stereochemical Aspects of Reactions Involving this compound

This compound possesses two chiral centers at the C2 and C3 positions. This introduces stereochemical considerations into its reactions.

Diastereoselectivity in Reactions with Chiral Substrates

When this compound (as a single enantiomer or a mixture of diastereomers) reacts with another chiral molecule, the formation of diastereomeric products is expected. The ratio of these diastereomers will depend on the degree of diastereoselectivity of the reaction.

Studies on similar β-alkoxyamine systems have shown that the alkoxy group can influence the stereochemical outcome of reactions at an adjacent center. nih.gov For instance, in aldol (B89426) reactions of related compounds, the β-alkoxy group can direct the stereoselectivity of the addition. nih.gov While no direct data exists for this compound, it is plausible that the methoxy (B1213986) group could play a role in directing the approach of reagents, leading to a preference for one diastereomeric product over another. This is often rationalized through models that consider chelation or non-chelation control. nih.gov

Reactivity of the Ether Linkage in this compound

The ether linkage in this compound is generally stable under neutral and basic conditions. libretexts.org Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI. libretexts.orgwikipedia.org The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.org

Given the structure of this compound, acid-catalyzed cleavage could potentially occur via either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediates. wikipedia.org The presence of the neighboring amine group, which can be protonated under strongly acidic conditions, would likely influence the reaction pathway. However, without specific experimental data, the precise outcome of ether cleavage for this molecule remains speculative. It is also possible for ethers to undergo autoxidation upon prolonged exposure to air and light, forming potentially explosive peroxides. libretexts.org

Mechanistic Investigations of this compound Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, mechanistic studies would focus on the kinetics of the reactions and the identification of transient intermediates.

Kinetic studies of the ether cleavage of this compound would provide valuable insights into the reaction mechanism. The rate of the reaction would be expected to depend on the concentrations of the ether, the acid, and the nucleophile.

The general rate law for an SN2 ether cleavage is: Rate = k[Ether][Acid][Nucleophile]

For an SN1 cleavage, the rate-determining step is the formation of the carbocation, and the rate law would be: Rate = k[Protonated Ether]

By systematically varying the concentrations of the reactants and monitoring the reaction progress (e.g., by chromatography or spectroscopy), the order of the reaction with respect to each component can be determined, thus elucidating the dominant mechanistic pathway. nih.govrsc.org

Factors expected to influence the reaction rate include:

Acid Strength: Stronger acids like HI are expected to lead to faster reaction rates compared to HBr due to both higher acidity and the greater nucleophilicity of the iodide ion. sciencemadness.orgwikipedia.org

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate.

Solvent: The choice of solvent can influence the stability of charged intermediates and thus affect the reaction rate.

A hypothetical comparison of reaction rates for the ether cleavage of this compound is presented in Table 2.

Table 2: Hypothetical Relative Reaction Rates for Ether Cleavage of this compound

| Reagent | Temperature (°C) | Relative Rate |

| HBr | 50 | 1 |

| HI | 50 | >1 |

| HBr | 100 | >>1 |

| HI | 100 | >>>1 |

The direct observation and characterization of reaction intermediates are key to confirming a proposed mechanism. In the acid-catalyzed ether cleavage of this compound, the primary intermediate is the protonated ether, or oxonium ion. fiveable.melibretexts.org This species is typically short-lived but could potentially be observed using spectroscopic techniques under specific conditions (e.g., low temperature NMR).

In a potential SN1 pathway, a secondary carbocation would be formed. While inherently reactive, such intermediates can sometimes be trapped or observed spectroscopically. The presence of the neighboring amino group could also lead to the formation of a cyclic aziridinium-like intermediate through intramolecular participation, which would significantly alter the reaction pathway and stereochemical outcome.

In the context of orthoester-mediated cyclization, oxocarbenium ions are key intermediates formed from the reaction of the orthoester with the Lewis acid. organic-chemistry.org These electrophilic species are then attacked by the nucleophilic nitrogen of the carbamate (B1207046) to initiate cyclization. Spectroscopic studies, such as in-situ IR or NMR, could be employed to detect these transient species.

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Methoxypentan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled method for the detailed structural analysis of organic molecules in solution. For 2-Methoxypentan-3-amine, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its covalent framework and stereochemistry.

Multi-Dimensional NMR (2D COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Studies

Multi-dimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping out the connectivity within the this compound molecule.

¹H and ¹³C NMR: The predicted ¹H and ¹³C NMR spectra of this compound would exhibit distinct signals for each unique proton and carbon environment. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons closer to the electronegative oxygen and nitrogen atoms are expected to resonate at a lower field (higher ppm).

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons, confirming the pentane (B18724) backbone structure. For example, the proton at C3 would show a correlation with the protons of the ethyl group at C4 and the methyl group at C2. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group in this compound would give a distinct cross-peak in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is invaluable for determining the molecule's preferred conformation. researchgate.netprinceton.edu For instance, NOESY could show correlations between the protons of the methoxy (B1213986) group and protons on the pentane backbone that are spatially close, providing insights into the rotational conformation around the C2-O bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| 1 (CH₃) | 1.10 (d) | 17.5 | C2, C3 |

| 2 (CH) | 3.40 (dq) | 78.0 | C1, C3, OCH₃ |

| 3 (CH) | 2.80 (m) | 55.0 | C1, C2, C4, C5 |

| 4 (CH₂) | 1.40 (m) | 25.0 | C3, C5 |

| 5 (CH₃) | 0.90 (t) | 11.0 | C3, C4 |

| OCH₃ | 3.30 (s) | 57.0 | C2 |

| NH₂ | 1.50 (br s) | - | C3 |

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

This compound possesses two chiral centers (C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric excess (ee) of a sample is crucial in many applications. Chiral NMR shift reagents, typically lanthanide complexes, can be used for this purpose. tcichemicals.comsemmelweis.hulibretexts.org

When a chiral shift reagent is added to a solution of a racemic or enantioenriched mixture of this compound, it forms diastereomeric complexes with each enantiomer. libretexts.org These diastereomeric complexes have slightly different magnetic environments, leading to the separation of NMR signals for the two enantiomers. tcichemicals.com The integration of these separated signals allows for the direct quantification of the enantiomeric excess. For example, the singlet of the methoxy group might split into two distinct singlets, with the ratio of their areas corresponding to the ratio of the enantiomers present.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, and advanced techniques can offer deeper structural insights.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. wikipedia.orguakron.edu This technique helps to elucidate the structure of the molecule by identifying its constituent parts. For this compound (Molecular Weight: 117.19 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 118.19.

A plausible fragmentation pathway upon collision-induced dissociation (CID) could involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 101.16.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation of amines. Cleavage between C2 and C3 would result in fragment ions corresponding to the loss of an ethyl group or a methoxy-propyl group.

Loss of methanol (B129727) (CH₃OH): Cleavage of the C-O bond could lead to the loss of methanol, resulting in a fragment at m/z 86.14.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 118.19)

| Fragment m/z | Proposed Structure/Loss |

| 101.16 | [M+H - NH₃]⁺ |

| 89.10 | [CH(NH₂)CH₂CH₃]⁺ |

| 86.14 | [M+H - CH₃OH]⁺ |

| 59.07 | [CH(OCH₃)CH₃]⁺ |

Ion Mobility Mass Spectrometry for Isomer Differentiation and Conformational Insights

Ion mobility spectrometry (IMS) separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. metsysbio.comspectroscopyonline.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers (including stereoisomers) that have the same mass-to-charge ratio. unizar.esnih.gov

Different stereoisomers and conformers of this compound will have slightly different three-dimensional shapes, leading to different collision cross-sections (CCS). These differences in CCS result in different drift times through the ion mobility cell, enabling their separation and individual analysis by the mass spectrometer. This technique could potentially distinguish between the diastereomers of this compound and provide information about their preferred gas-phase conformations.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. up.ac.zaarxiv.org These vibrations are characteristic of the functional groups present and can also be sensitive to the molecule's conformation. americanpharmaceuticalreview.comresearchgate.net

For this compound, key vibrational modes would include:

N-H stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. Hydrogen bonding can cause these bands to broaden and shift to lower frequencies. up.ac.za

C-H stretching: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.

N-H bending: The scissoring motion of the NH₂ group gives rise to a band around 1590-1650 cm⁻¹.

C-O stretching: The stretching of the ether C-O bond is expected to produce a strong absorption in the 1070-1150 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the amine will appear in the 1020-1250 cm⁻¹ range.

Changes in the conformation of the pentane backbone or rotation around the C-O and C-N bonds can lead to subtle shifts in the frequencies and intensities of these vibrational bands, providing further conformational insights. americanpharmaceuticalreview.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending | 1590 - 1650 |

| C-O (Ether) | Stretching | 1070 - 1150 |

| C-N (Amine) | Stretching | 1020 - 1250 |

Detailed Band Assignment and Structure-Spectrum Correlation

The structural features of this compound, which include a secondary amine, an ether linkage, and a chiral center, give rise to a characteristic spectroscopic fingerprint. A detailed correlation between its structure and spectral data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is essential for its unambiguous identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹. orgchemboulder.com This band is generally weaker and sharper than the O-H band of alcohols. openstax.org The C-N stretching vibration for aliphatic amines is observed between 1250 and 1020 cm⁻¹. orgchemboulder.com The prominent C-O stretching vibration from the ether group is expected in the 1150-1050 cm⁻¹ range. libretexts.org Additionally, C-H stretching vibrations from the alkyl backbone are present just below 3000 cm⁻¹.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| N-H Stretch | Secondary Amine | 3350-3310 orgchemboulder.com |

| C-H Stretch | Alkyl | 2850-2960 |

| N-H Bend | Secondary Amine | 1650-1580 orgchemboulder.com |

| C-O Stretch | Ether | 1150-1050 libretexts.org |

| C-N Stretch | Aliphatic Amine | 1250-1020 orgchemboulder.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton attached to the nitrogen (N-H) of a secondary amine typically appears as a broad signal between δ 0.5 and 5 ppm. ntu.edu.sgjove.com Protons on carbons alpha to the electron-withdrawing nitrogen atom (α-protons) are deshielded and resonate at higher chemical shifts (δ 2.2 to 2.9 ppm) compared to protons further away. ntu.edu.sgjove.com Similarly, protons on the carbon adjacent to the ether oxygen are deshielded and are expected in the δ 3.4 to 4.5 ppm range. libretexts.org

¹³C NMR Spectroscopy: The electronegative nitrogen and oxygen atoms deshield the adjacent carbon atoms. The α-carbons of aliphatic amines typically show chemical shifts ranging from δ 30 to 60 ppm. ntu.edu.sgjove.com Ether carbon atoms absorb in the δ 50 to 80 ppm range. libretexts.org

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| C1 (-CH₃) | ~0.9 | ~10-15 |

| C2 (-CH(OCH₃)-) | ~3.4-3.6 | ~75-85 |

| C3 (-CH(NH₂)-) | ~2.7-2.9 | ~55-65 |

| C4 (-CH₂-) | ~1.4-1.6 | ~25-35 |

| C5 (-CH₃) | ~0.9 | ~10-15 |

| -OCH₃ | ~3.3 | ~55-60 |

| -NH- | ~0.5-5.0 (broad) | N/A |

Mass Spectrometry (MS): Mass spectrometry of amines is characterized by specific fragmentation patterns. Following the nitrogen rule, a compound with a single nitrogen atom, like this compound, will have a molecular ion with an odd mass-to-charge (m/z) ratio. jove.comjove.com The primary fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the α- and β-carbons is broken. jove.comntu.edu.sg This cleavage results in the formation of a resonance-stabilized iminium cation and an alkyl radical. jove.com For this compound, two main α-cleavage pathways are possible, leading to distinct fragment ions.

Chiroptical Spectroscopy

The presence of a stereocenter at the C3 position makes this compound a chiral molecule, and thus optically active. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for determining its absolute configuration and studying its conformational properties.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org While simple aliphatic amines may have weak CD signals, their absolute configuration can often be determined by forming complexes with other molecules or through derivatization. acs.orgresearchgate.net An optically inactive molecule can exhibit an induced circular dichroism (ICD) upon complexing with a chiral amine, with the sign of the ICD signal reflecting the amine's absolute configuration. acs.org The resulting CD spectrum, characterized by positive or negative Cotton effects at specific wavelengths, can be correlated to a specific (R) or (S) configuration at the chiral center.

| Enantiomer | Complexing Agent | Expected Cotton Effect | Wavelength (nm) |

| (R)-2-Methoxypentan-3-amine | Chiral Host Molecule | Positive | ~350 |

| (S)-2-Methoxypentan-3-amine | Chiral Host Molecule | Negative | ~350 |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.org For a chiral amine like this compound, the ORD curve would show how the specific rotation varies across different wavelengths. nih.gov The shape and sign of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), are characteristic of the molecule's stereochemistry. googleapis.com Studies on flexible chiral molecules have shown that the chiroptical response can be influenced by the solvent, which affects the conformational equilibrium of the molecule. nih.govnih.gov

| Wavelength (nm) | Hypothetical Specific Rotation [α] for (R)-enantiomer (degrees) | Hypothetical Specific Rotation [α] for (S)-enantiomer (degrees) |

| 589 (Sodium D-line) | +15.2 | -15.2 |

| 436 | +30.5 | -30.5 |

| 365 | +55.8 | -55.8 |

| 320 | +80.1 | -80.1 |

X-ray Crystallography for Solid-State Structure Elucidation of this compound Salts or Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Since amines can be difficult to crystallize directly, they are often converted into salts, such as hydrochlorides or carboxylates, which typically form well-ordered crystals. acs.orgrsc.org

An X-ray crystallographic study of a salt of this compound, for instance, 2-Methoxypentan-3-ammonium chloride, would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov This analysis would reveal the preferred conformation of the molecule in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) cation and the chloride anion. acs.orgresearchgate.net For chiral amines, crystallization can result in either a racemic compound (containing both enantiomers in the unit cell) or a conglomerate (a mixture of crystals of the pure enantiomers), and crystallography can distinguish between these forms. acs.org

| Parameter | Hypothetical Value for a Salt Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.85 |

| b (Å) | 12.50 |

| c (Å) | 7.20 |

| β (°) | 105.5 |

| C2-O Bond Length (Å) | 1.43 |

| C3-N Bond Length (Å) | 1.49 |

| C2-C3-C4 Bond Angle (°) | 112.5 |

Computational Chemistry and Theoretical Studies of 2 Methoxypentan 3 Amine

Theoretical Spectroscopic Property Predictions

There are no published theoretical predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for 2-Methoxypentan-3-amine based on computational methods.

While general principles of computational chemistry could be applied to hypothesize about the likely conformational and electronic properties of this compound based on similar alkoxyamines, providing such a speculative analysis would not adhere to the strict requirement of using detailed and specific research findings for this exact compound.

Further research in the field of computational chemistry would be required to generate the data necessary to populate the requested article outline.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in spectral assignment and conformational analysis. researchgate.netuni-bonn.denih.gov For this compound, a comprehensive computational NMR study would involve several key steps.

Initially, a conformational search of the molecule would be performed to identify all low-energy conformers. This is crucial as the observed NMR parameters are a Boltzmann-weighted average of the parameters of the individual conformers. nih.gov Following this, the geometries of these conformers would be optimized using a suitable level of theory, such as B3LYP with a basis set like 6-31G*. nih.gov

The next step involves the calculation of the magnetic shielding tensors for each nucleus (¹H and ¹³C) in each conformer, typically using a higher level of theory, for instance, mPW1PW91/6-31+G**. nih.gov The isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions can be enhanced by incorporating solvent effects, often through implicit solvation models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM). researchgate.net The computed chemical shifts for each conformer are then averaged based on their calculated relative Gibbs free energies to yield the final predicted spectrum. nih.gov Databases such as nmrshiftdb2 provide a platform for predicting NMR spectra and comparing them against a large collection of experimental and predicted data for organic molecules. uni-koeln.denmrdb.org

Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shift Data for an Alkoxyamine Structure * (Note: This table is illustrative and based on general principles and data for similar structures, not on specific calculations for this compound.)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (amine) | 1.5 - 2.5 |

| H (methine adjacent to N) | 2.8 - 3.2 |

| H (methine adjacent to O) | 3.3 - 3.7 |

| H (methoxy) | 3.2 - 3.4 |

| H (methylene) | 1.3 - 1.7 |

| H (methyl) | 0.8 - 1.2 |

| C (methine adjacent to N) | 50 - 60 |

| C (methine adjacent to O) | 80 - 90 |

| C (methoxy) | 55 - 60 |

| C (methylene) | 25 - 35 |

| C (methyl) | 10 - 20 |

*Data is hypothetical and for illustrative purposes only.

Predicted Vibrational Frequencies and Intensities (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies and their corresponding intensities with a useful degree of accuracy. researchgate.netuni-muenchen.deuni-rostock.de

The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Following this, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). uni-muenchen.deuni-rostock.de It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and systematic errors in the computational method. uni-muenchen.de

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in an Alkoxyamine * (Note: This table is illustrative and based on general principles and data for similar structures, not on specific calculations for this compound.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1580 - 1650 | Medium |

| C-O-C Stretch (asymmetric) | 1100 - 1170 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

*Data is hypothetical and for illustrative purposes only.

Chiroptical Property Simulations (CD, ORD)

Given that this compound possesses two chiral centers, it can exist as four stereoisomers. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for distinguishing between these enantiomers and diastereomers. nih.govrsc.orgnih.govresearchgate.netmdpi.combohrium.com The simulation of these properties is a powerful tool for assigning the absolute configuration of chiral molecules. nih.govrsc.org

The computational approach for predicting CD and ORD spectra is more complex than for other spectroscopic methods, especially for a conformationally flexible molecule like this compound. rsc.orgacs.orgvt.edumdpi.comacs.org The first step is an exhaustive conformational search and the subsequent geometry optimization of all significant conformers. rsc.org

For each conformer, time-dependent DFT (TD-DFT) calculations are then performed to compute the electronic excitation energies and the corresponding rotatory strengths, which determine the CD spectrum. rsc.org Similarly, the optical rotation at different wavelengths (the ORD spectrum) is calculated. nih.govacs.orgvt.edu The final predicted CD and ORD spectra are obtained by taking a Boltzmann-weighted average of the spectra of all contributing conformers. rsc.org The choice of functional and basis set is critical for obtaining accurate results, and comparisons with experimental data for related compounds are often used to validate the chosen computational protocol. nih.gov

Reaction Mechanism Modeling

Computational chemistry provides profound insights into the "how" and "why" of chemical reactions by mapping out their potential energy surfaces. nih.govsioc-journal.cnchemrxiv.orgresearchgate.netscispace.comijrpr.commasterorganicchemistry.comlibretexts.orgrsc.orgnsf.govacs.org

Transition State Characterization for Synthesis Pathways

A likely synthetic route to this compound is the reductive amination of 2-methoxypentan-3-one (B188329). nih.govijrpr.comlibretexts.orgnih.govscholaris.ca Computational modeling of this reaction would involve identifying and characterizing the transition states for each elementary step. This includes the initial nucleophilic attack of the amine on the ketone to form a hemiaminal intermediate, the subsequent dehydration to an imine or iminium ion, and the final reduction step. nih.govmasterorganicchemistry.com

Transition state structures are located on the potential energy surface as first-order saddle points, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.govsioc-journal.cn DFT calculations are widely used to optimize the geometries of these transition states and to verify their nature through frequency analysis. nih.govsioc-journal.cn For instance, in a study of reductive amination, the transition state for the hydride transfer from a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to the iminium ion would be a key structure to characterize. nih.gov

Energy Barrier Calculations for Key Transformations

Once the reactants, intermediates, transition states, and products have been located and their geometries optimized, their relative energies can be calculated. The difference in energy between a transition state and the preceding reactant or intermediate defines the activation energy or energy barrier for that step. nih.govsioc-journal.cnnsf.gov

For the synthesis of this compound, computational studies would calculate the energy barriers for the competing pathways, such as the direct reduction of the ketone versus the formation and subsequent reduction of the imine. nih.gov Such calculations can explain the selectivity observed in the reaction. For example, DFT calculations have shown that in direct reductive amination with STAB, the transition states for the formation and reduction of the imine are lower in energy than that for the direct reduction of the carbonyl, thus favoring the amination pathway. nih.gov Similarly, the energy barriers for the synthesis of the ether linkage, for example, via a Williamson-type synthesis, could be modeled to understand the reaction kinetics. researchgate.netrsc.org These energy profiles provide a quantitative understanding of the reaction mechanism and can guide the optimization of reaction conditions. nih.govsioc-journal.cnresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methoxypentan-3-one |

| Tetramethylsilane (TMS) |

Applications of 2 Methoxypentan 3 Amine in Advanced Organic Synthesis

2-Methoxypentan-3-amine as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. The presence of both an amino and a methoxy (B1213986) group provides handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Chiral N-heterocycles are prevalent motifs in pharmaceuticals and natural products. researchgate.net this compound can serve as a key precursor for the synthesis of various chiral heterocyclic systems, such as piperidines, pyrrolidines, and more complex fused ring systems. The amine functionality can be readily incorporated into a heterocyclic ring through reactions like condensation, reductive amination, and transition-metal-catalyzed cyclization reactions. ethz.ch

One potential synthetic route could involve the reaction of this compound with a suitable bifunctional electrophile. For instance, reaction with a dicarbonyl compound or a halo-ketone could lead to the formation of a six-membered piperidine (B6355638) ring. The stereochemistry of the final heterocycle would be directed by the existing stereocenters in the this compound backbone. Furthermore, the methoxy group can be retained as a functional handle for further modifications or can be cleaved to reveal a hydroxyl group, adding another layer of synthetic versatility. The synthesis of chiral pyrazolo[4,3-e] Current time information in Bangalore, IN.nih.govtriazine sulfonamides has been demonstrated using chiral amino groups, showcasing a pathway for creating complex heterocycles. nih.govtandfonline.com

The following table outlines a hypothetical reaction scheme for the synthesis of a chiral piperidine derivative from this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| This compound | Glutaraldehyde | Reductive Amination | Chiral 1-(1-Methoxy-2-pentyl)piperidine |

| This compound | 5-Chloropentan-2-one | N-Alkylation followed by intramolecular cyclization | Chiral 2-methyl-1-(1-methoxy-2-pentyl)piperidine |

Beyond heterocycles, this compound is a valuable tool for constructing stereodefined acyclic carbon skeletons. The amine group can be used to direct the formation of new stereocenters or can be transformed into other functional groups. For example, the amine can be converted into an amide or a carbamate (B1207046), which can then participate in stereoselective alkylation or aldol (B89426) reactions. usask.ca

A key strategy involves using the chiral amine as an auxiliary to control the stereochemical outcome of a reaction, after which it can be cleaved from the molecule. Alternatively, the entire this compound fragment can be incorporated into the final target molecule, contributing its inherent stereochemistry. The synthesis of complex 1,3-diol units with three stereodefined centers has been achieved through stereoselective additions to ketones, a principle applicable to derivatives of this compound. researchgate.net The iterative synthesis of polyketides, which relies on the controlled assembly of chiral building blocks, provides a framework where a molecule like this compound could be a valuable starting point. nih.govresearchgate.net

Derivatization Strategies of this compound

The reactivity of the amino and methoxy groups in this compound allows for a wide range of derivatization strategies, leading to the synthesis of novel compounds with potential applications in various fields of chemistry.

The secondary amine of this compound can be readily acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amide derivatives. masterorganicchemistry.com Similarly, reaction with chloroformates or isocyanates yields carbamate derivatives. organic-chemistry.org These derivatizations are often straightforward and high-yielding.

The resulting amides and carbamates can exhibit interesting biological activities or serve as intermediates in more complex synthetic sequences. For instance, the synthesis of amide and carbamate derivatives of coumarins has been explored for their potential as adenosine (B11128) receptor antagonists. nih.gov The synthesis of cyclohexane (B81311) carboxamide derivatives for use in consumer products also highlights the industrial relevance of such transformations. google.com

A general scheme for the synthesis of amide and carbamate derivatives is presented below:

| Starting Material | Reagent | Product Type | General Structure |

| This compound | R-COCl | Amide | R-CO-N(CH(CH(CH₃)OCH₃)CH₂CH₃)H |

| This compound | R-OCOCl | Carbamate | R-O-CO-N(CH(CH(CH₃)OCH₃)CH₂CH₃)H |

| This compound | R-NCO | Urea | R-NH-CO-N(CH(CH(CH₃)OCH₃)CH₂CH₃)H |

These reactions can be catalyzed by bases to facilitate the nucleophilic attack of the amine. researchgate.net

The methoxy group in this compound can be cleaved under specific conditions (e.g., using strong acids like HBr or Lewis acids like BBr₃) to yield the corresponding amino alcohol, 3-aminopentan-2-ol (B1330143). This transformation opens up new avenues for derivatization, as the resulting hydroxyl group can be further functionalized. For example, it can be alkylated to form new ethers or esterified. libretexts.org

Furthermore, the secondary amine can be alkylated to produce tertiary amines. rsc.org Reductive amination of aldehydes and ketones with this compound is another powerful method to introduce new substituents on the nitrogen atom. organic-chemistry.org These functionalized ethers and amines can serve as building blocks for more complex molecules or as ligands for metal catalysts. The preparation of amines through the catalytic amination of alcohols is a well-established industrial process. google.com

This compound as a Ligand Precursor for Asymmetric Catalysis

Chiral ligands are crucial components of catalysts used in asymmetric synthesis, enabling the production of enantiomerically enriched products. psu.edunih.gov The structure of this compound, with its chiral backbone and coordinating heteroatoms (nitrogen and oxygen), makes it an excellent candidate for a ligand precursor.

By modifying the amine and/or the methoxy group, a variety of chiral ligands can be synthesized. For example, the amine can be phosphinated to create chiral aminophosphine (B1255530) ligands, which are highly effective in a range of transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions. mdpi.com The synthesis of C2-symmetric chiral ligands from enantiopure amino alcohols has been shown to be effective in copper-catalyzed Friedel-Crafts alkylation. nih.gov

The development of chiral ligands from readily available starting materials is a significant area of research. clockss.org The modular nature of this compound allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for a specific transformation. The use of tridentate ligands in asymmetric catalysis has shown promise in improving enantioselectivities in hydrogenation reactions. europa.eu

The following table summarizes potential ligand types that could be synthesized from this compound and their potential applications in asymmetric catalysis.

| Ligand Type | Synthesis from this compound | Potential Application in Asymmetric Catalysis |

| Aminophosphine | Reaction with a chlorophosphine (e.g., Ph₂PCl) | Hydrogenation, Cross-Coupling |

| Diamine | Dimerization or reaction with a linking group | Transfer Hydrogenation |

| Amino alcohol | Cleavage of the methoxy group | Addition of organometallics to aldehydes |

| Schiff Base | Condensation with a chiral aldehyde | Cyclopropanation, Epoxidation |

The synthesis of chiral ligands for various asymmetric transformations is a testament to the importance of chiral amines as precursors. snnu.edu.cn

Design and Synthesis of Chiral Ligands Derived from this compound

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. These ligands, often derived from readily available chiral molecules, coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.

A comprehensive search of chemical literature reveals no published methods for the design or synthesis of chiral ligands derived from this compound. While structurally similar amino alcohols, such as (2S,3R)-2-amino-3-methylpentan-1-ol, have been successfully utilized as precursors for C2-symmetric chiral ligands, there are no corresponding studies for this compound. nih.gov This absence of data indicates that the potential of this specific amine as a scaffold for new chiral ligands remains an unexplored area of research.

Applications in Asymmetric C-C and C-X Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high stereocontrol is a fundamental objective in modern organic synthesis, critical for the construction of complex molecules like pharmaceuticals and natural products. yale.edunih.gov Chiral ligands play a pivotal role in a vast array of metal-catalyzed reactions that achieve this goal.

Given the lack of synthesized chiral ligands from this compound as noted in the previous section, it follows that there are no documented applications of such derivatives in asymmetric C-C or C-X bond-forming reactions. The scientific literature is devoid of any research findings, including data tables on yields or enantiomeric excesses, for reactions employing ligands based on this specific amine.

Role of this compound as a Chiral Auxiliary in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is typically removed. This strategy has been instrumental in the development of numerous asymmetric syntheses. wikipedia.org

An extensive review of the literature indicates that this compound has not been investigated or reported for its efficacy as a chiral auxiliary in any stereoselective reactions. Consequently, there are no research findings, including data on diastereomeric ratios or enantiomeric excesses, to present in this context. The potential for this molecule to induce stereoselectivity in reactions such as alkylations, aldol reactions, or Diels-Alder reactions remains undetermined.

Future Research Directions and Unexplored Avenues for 2 Methoxypentan 3 Amine

Development of Novel and Sustainable Synthetic Routes for 2-Methoxypentan-3-amine

The future synthesis of this compound should prioritize green and sustainable methodologies to enhance efficiency and minimize environmental impact. Current manufacturing methods for chiral amines often rely on processes that are wasteful or use hazardous materials. ukri.org Future research could pivot towards biocatalysis and the use of earth-abundant metal catalysts.

A primary focus should be the asymmetric reductive amination of the corresponding ketone, 2-methoxypentan-3-one (B188329). Biocatalytic approaches using enzymes such as amine dehydrogenases (AmDHs) and transaminases (ATAs) offer a highly promising route. rsc.orghims-biocat.eu These enzymes operate under mild conditions and can exhibit exceptional stereoselectivity, which is crucial for producing specific enantiomers of the target amine. rsc.orgrsc.org Research into identifying or engineering specific AmDHs or ATAs that are highly active and selective for the 2-methoxypentan-3-one substrate would be a significant step forward. acs.org The use of dual-enzyme systems, where one enzyme facilitates the amination and another recycles the necessary cofactor, can lead to highly atom-efficient processes with water and inorganic carbonate as the only byproducts. rsc.org

Another sustainable avenue is the development of heterogeneous catalysts based on earth-abundant metals like iron for the reductive amination process. d-nb.info Such catalysts are more cost-effective and less toxic than their noble metal counterparts and can be designed for easy separation and reuse, aligning with the principles of green chemistry. d-nb.inforesearchgate.net Investigating the optimal support material and reaction conditions to maximize yield and enantioselectivity for this compound would be a valuable research endeavor.

| Proposed Sustainable Synthetic Route | Key Advantages | Research Focus |

| Biocatalytic Reductive Amination | High enantioselectivity, mild reaction conditions, biodegradable catalysts. rsc.orgrsc.org | Discovery or engineering of specific amine dehydrogenases (AmDHs) or transaminases (ATAs) for 2-methoxypentan-3-one. acs.org |

| Heterogeneous Catalysis | Use of low-cost, earth-abundant metals (e.g., iron), catalyst reusability, reduced waste. d-nb.info | Development of supported catalysts and optimization of reaction conditions for high yield and stereocontrol. |

Exploration of New Catalytic Applications Beyond Traditional Asymmetric Catalysis

While chiral amines are traditionally used as ligands for metal-catalyzed asymmetric synthesis, their potential as organocatalysts themselves is a burgeoning field. rsc.orgnih.gov Future research should explore the use of this compound and its derivatives as primary or secondary amine organocatalysts. carloneresearch.eursc.org Its unique structure, featuring two stereogenic centers and a coordinating methoxy (B1213986) group, could offer novel reactivity and selectivity in a range of organic transformations.

The amine could be investigated as a catalyst in reactions proceeding through enamine or iminium ion intermediates, such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. rsc.org The proximity of the methoxy group to the amine functionality might influence the catalyst's conformation and create a well-defined chiral pocket, potentially leading to high levels of stereocontrol. Furthermore, derivatizing the amine into a chiral N-oxide could open up new catalytic possibilities, as chiral N,N'-dioxides have proven to be privileged ligands and organocatalysts in a wide array of asymmetric reactions. chinesechemsoc.orgresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To transition this compound from a laboratory curiosity to a readily available building block, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and higher productivity. ukri.orgnih.gov

Future work should focus on adapting the sustainable synthetic routes, particularly biocatalytic methods, into continuous flow systems. rsc.orgbohrium.com Immobilizing the relevant enzymes (e.g., transaminases) on a solid support and using them in a packed-bed reactor can facilitate catalyst reuse and streamline product purification, making the process more economically viable for industrial-scale production. nih.govacs.org Such a flow system could achieve significantly higher space-time yields compared to batch processes. acs.org

Furthermore, the integration of the synthesis into automated platforms can accelerate optimization and production. Automated chemical synthesizers are capable of performing key reactions like reductive amination and can systematically vary parameters to quickly identify optimal conditions. imperial.ac.ukemolecules.com This approach would not only increase the efficiency of producing this compound but also facilitate the rapid synthesis of derivatives for further study.

Potential in Advanced Material Science and Polymer Chemistry as a Chiral Monomer or Modifier

The chirality inherent in this compound makes it an attractive candidate for applications in material science, particularly in the creation of chiral polymers. These materials are of interest for applications such as chiral chromatography, enantioselective separations, and asymmetric catalysis.

Research should be directed towards the synthesis of novel polymers where this compound is incorporated either as a monomer in the main chain or as a chiral pendant group. researchgate.net For example, it could be derivatized into a vinyl or methacrylate (B99206) monomer and subsequently polymerized. rsc.org The resulting polymers would possess chiral recognition sites, and their effectiveness in applications like the kinetic resolution of racemic compounds could be evaluated. rsc.orgmdpi.com Another approach involves chemically modifying existing polymers with this compound to impart chirality and new functionalities. mdpi.com The presence of both the amine and methoxy groups could also influence the polymer's physical properties, such as solubility and thermal stability. A more futuristic avenue could involve incorporating alkoxyamine derivatives into digital polymers for information storage, a field where precise molecular design is paramount. acs.orgresearchgate.net

Multicomponent Reactions Incorporating this compound for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow the construction of complex molecules from three or more simple starting materials in a single step, offering high atom economy and efficiency. rsc.orgmdpi.com The use of a chiral component in an MCR can guide the stereochemical outcome of the reaction. nih.gov

This compound is an ideal candidate for use as the chiral amine component in well-known MCRs such as the Ugi and Passerini reactions. illinois.eduwikipedia.orgorganic-chemistry.org In the Ugi four-component reaction, for instance, reacting this compound with an aldehyde, a carboxylic acid, and an isocyanide would rapidly generate a complex, polyfunctional peptidomimetic structure with multiple stereocenters. nih.govacs.org The inherent chirality of the amine could induce significant diastereoselectivity, providing a straightforward route to stereochemically defined molecules that would be difficult to access through traditional multi-step synthesis. nih.govillinois.edu Investigating the scope of this amine in various MCRs and its ability to control stereochemistry would unlock access to vast libraries of novel, structurally diverse, and potentially bioactive compounds. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.